molecular formula C13H11NO2S B1148729 N-Benzylidenebenzenesulfonamide CAS No. 130552-90-8

N-Benzylidenebenzenesulfonamide

Cat. No.: B1148729
CAS No.: 130552-90-8
M. Wt: 245.29694
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylidenebenzenesulfonamide is a chemical research reagent belonging to the benzenesulfonamide class, which is extensively investigated in medicinal chemistry for its potential as a carbonic anhydrase inhibitor (CAI) . Benzenesulfonamide derivatives are a significant focus in drug discovery, particularly in the development of targeted anticancer agents. The "tail approach" is a common drug design strategy for these compounds, where a zinc-binding sulfonamide group is coupled with a variable tail to enhance selectivity towards specific enzyme isoforms . This strategy aims to inhibit tumor-associated carbonic anhydrase isoforms, such as CA IX, which is overexpressed in hypoxic environments of solid tumors like breast cancer but has limited presence in normal tissues . Inhibition of these isoforms can disrupt pH regulation in cancer cells, potentially leading to antiproliferative effects and induction of apoptosis . Research into related benzenesulfonamide compounds has shown that they can be evaluated for their cytotoxic activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and others (MCF-7) . Some advanced derivatives in this family have progressed to clinical trials for cancer treatment, underscoring the value of this chemotype as a tool for exploring new oncological therapies . As a research reagent, this compound provides a core structure for further chemical exploration and biological evaluation in these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-benzylidenebenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNRJEPBAYEQBY-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13909-34-7
Record name N-Benzylidenebenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N Benzylidenebenzenesulfonamide and Its Derivatives

Conventional Synthetic Routes to N-Benzylidenebenzenesulfonamide

Traditional methods for the synthesis of this compound have been well-established, providing reliable pathways to this class of compounds.

The most direct and widely employed method for synthesizing this compound is the condensation reaction between benzaldehyde (B42025) and benzenesulfonamide (B165840). This reaction is a classic example of the formation of a Schiff base, where the nucleophilic nitrogen of the sulfonamide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.

The reaction is typically carried out by refluxing equimolar amounts of benzaldehyde and benzenesulfonamide in a suitable solvent, such as ethanol. The process can be catalyzed by acids to enhance the electrophilicity of the aldehyde's carbonyl group. The general scheme for this reaction is as follows:

C₆H₅CHO + C₆H₅SO₂NH₂ → C₆H₅SO₂N=CHC₆H₅ + H₂O

Research has demonstrated the efficacy of this method under various conditions. For instance, studies have reported the successful synthesis of N-sulfonylimines through the condensation of various aldehydes and sulfonamides, highlighting the broad applicability of this approach. libretexts.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), and the product can be isolated and purified by crystallization.

Below is a table summarizing typical conditions for the synthesis of this compound and its analogs via condensation reactions.

AldehydeSulfonamideCatalystSolventConditionsYield
BenzaldehydeBenzenesulfonamideNoneEthanolRefluxGood
Substituted BenzaldehydesSubstituted BenzenesulfonamidesAcid (e.g., HCl)VariousVariesGood to Excellent
Aromatic AldehydesSulfanilamideNoneEthanolRefluxNot specified

This table is a generalized representation based on established chemical principles.

Various oxidizing agents can be employed for this transformation, and the reaction conditions are typically mild. nih.gov This two-step approach, involving the initial synthesis of the N-(arylsulfonyl)benzylamine followed by oxidation, offers an alternative synthetic pathway.

Another potential, though less direct, route involves the palladium-catalyzed cross-coupling of aryl halides with CH-acidic methanesulfonamides, followed by a metathesis reaction. nih.govnorthwestern.edu This strategy is more complex but allows for the construction of a diverse range of benzylic sulfonamides. nih.govnorthwestern.edu

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that the synthesis of N-sulfamoyl imines, a class of compounds that includes this compound, can be achieved under solvent-free conditions. researchgate.net These reactions are often carried out by simply heating a mixture of the aldehyde and sulfonamide, sometimes with the aid of a solid support or catalyst. researchgate.net This approach not only reduces environmental impact but can also lead to shorter reaction times and simpler work-up procedures. researchgate.net

Ball milling is another solvent-free technique that has gained traction for various organic transformations, including the synthesis of pharmaceutically important molecules. rsc.org This mechanochemical method involves the grinding of reactants together, often in the absence of any solvent, and can lead to high yields and reduced waste. rsc.orggoogle.com

Syntheses in aqueous media are also a cornerstone of green chemistry. While the condensation reaction to form this compound produces water, driving the reaction forward in an aqueous environment can be challenging due to the often-low solubility of the organic reactants. However, the use of surfactants or phase-transfer catalysts can facilitate such reactions.

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.govrsc.org Addition reactions are considered to have 100% atom economy, as all reactant atoms are part of the product. nih.gov

The direct condensation of benzaldehyde and benzenesulfonamide has a relatively high atom economy, with the only byproduct being water. The percent atom economy can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound:

Molecular Weight of this compound (C₁₃H₁₁NO₂S) ≈ 245.30 g/mol

Molecular Weight of Benzaldehyde (C₇H₆O) ≈ 106.12 g/mol

Molecular Weight of Benzenesulfonamide (C₆H₇NO₂S) ≈ 157.19 g/mol

% Atom Economy = (245.30 / (106.12 + 157.19)) x 100 ≈ 93.2%

This high atom economy makes the condensation reaction an attractive route from a green chemistry perspective. nih.gov In contrast, multi-step syntheses or those involving protecting groups or leaving groups that are not incorporated into the final product will have a lower atom economy. primescholars.com

The use of non-toxic and readily available reagents is another fundamental principle of green chemistry. Benzaldehyde and benzenesulfonamide are common and relatively low-toxicity starting materials. Green synthetic approaches aim to avoid the use of hazardous catalysts, such as heavy metals, and toxic solvents. nih.gov The development of catalyst-free or benign catalyst-promoted reactions is a key area of research in this field. For instance, the use of natural cross-linking agents in other chemical processes highlights a trend towards replacing toxic synthetic reagents. nih.gov

Asymmetric Synthesis Strategies Involving this compound

The development of asymmetric methods to synthesize chiral molecules is a cornerstone of modern organic chemistry. In the context of this compound and its N-sulfonylimine relatives, significant progress has been made in developing catalytic asymmetric transformations that allow for the stereocontrolled synthesis of valuable chiral building blocks.

Chiral Catalyst Development for Asymmetric Transformations

The enantioselective transformation of N-sulfonylimines, including this compound, is often achieved through the use of chiral catalysts. These catalysts create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other. Chiral phosphoric acids (CPAs) and bifunctional squaramide-based catalysts have emerged as powerful tools in this area. nih.govresearchgate.netbeilstein-journals.org

CPAs, a class of Brønsted acid organocatalysts, have been successfully employed in a variety of asymmetric transformations involving imines. researchgate.netbeilstein-journals.orgnih.gov For instance, chiral phosphoric acids have been shown to effectively catalyze the asymmetric desymmetrization of para-quinamines with isocyanates, leading to functionalized imidazolidin-2-one derivatives in high yields and enantioselectivities. nih.gov They can also catalyze the addition of various nucleophiles to imines with high stereocontrol. nih.govrsc.org The dual-function nature of some CPA catalysts allows them to control both the enantioselective addition and the orientation of substituents in the transition state. nih.gov

Bifunctional squaramide catalysts, which can act as both a hydrogen-bond donor and acceptor, are also highly effective in activating N-sulfonylimines towards nucleophilic attack in an enantioselective manner. nih.govnih.gov These catalysts have been successfully used in the asymmetric Michael addition of cyclic N-sulfonylimines to nitroalkenes, affording products with excellent diastereoselectivity and enantioselectivity. nih.govacs.org

A selection of chiral catalysts employed in asymmetric transformations of N-sulfonylimines is presented in the table below.

Catalyst TypeSpecific Catalyst ExampleReaction TypeSubstrate ScopeEnantioselectivity (ee)Diastereoselectivity (dr)
Chiral Phosphoric Acid (CPA)(R)-TRIPDesymmetrization of para-quinaminespara-Quinamines, IsocyanatesUp to 98%-
Bifunctional SquaramideSquaramide-based catalystMichael AdditionCyclic N-sulfonylimines, Nitroalkenes>99%>20:1
Bifunctional SquaramideSquaramide-based catalyst[4+2] CycloadditionCyclic N-sulfonyl ketimines, 2-Amino-β-nitrostyrenesUp to 96%>20:1

Diastereoselective and Enantioselective Approaches

The development of diastereoselective and enantioselective reactions involving this compound and related N-sulfonylimines has opened avenues for the synthesis of complex chiral molecules. These approaches often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Organocatalytic enantioselective Michael reactions of cyclic N-sulfonylimines with nitroalkenes, facilitated by bifunctional squaramide catalysts, have been shown to produce products in high yields with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to >99% ee). nih.govacs.org This methodology has been extended to a tandem Michael/intramolecular aza-Michael cascade reaction with 2-nitroallylic acetates to construct enantioenriched benzosultam-fused tricyclic compounds. nih.govacs.org

Furthermore, highly efficient enantioselective [4+2] cycloaddition reactions between cyclic N-sulfonyl ketimines and 2-amino-β-nitrostyrenes have been developed using multiple-hydrogen-bonding bifunctional squaramide-based catalysts. nih.govacs.org This method allows for the synthesis of intricate polycyclic benzosultams containing chiral quaternary centers with high yields and stereoselectivities. nih.govacs.org

Diastereoselective reactions can also be achieved through substrate control, where a chiral center already present in the molecule directs the stereochemical outcome of a subsequent reaction. While specific examples directly utilizing this compound are less common in this context, the principles of diastereoselective additions to imines are well-established. youtube.com For instance, the addition of nucleophiles to chiral aldehydes can proceed with high diastereoselectivity. youtube.com In a related example, a switch in N-ligand was shown to efficiently alter the diastereoselectivity in Pd(0)/InI-mediated allylations of aldehydes with β-lactam-derived organoindiums. nih.gov

Derivatization and Functionalization Strategies for this compound

The ability to selectively modify different parts of the this compound scaffold is crucial for creating a diverse range of molecules with tailored properties. Derivatization strategies have been developed to introduce functional groups at the benzylidene moiety, the benzenesulfonyl moiety, and to use the core structure as a building block for more complex molecular architectures.

Modifications at the Benzylidene Moiety

The benzylidene portion of this compound offers several sites for functionalization. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of a variety of substituents. More interestingly, the imine carbon is electrophilic and can react with nucleophiles.

This compound has been demonstrated to be a useful benzaldehyde equivalent in the Knoevenagel reaction with cyano-containing active methylene (B1212753) compounds. lookchem.com This reaction proceeds under very mild conditions and avoids the generation of water, making it suitable for substrates with hydrolytically labile functional groups. lookchem.com The reaction involves the addition of the active methylene compound to the imine, followed by elimination of benzenesulfonamide to form the benzylidene-substituted product.

Another potential functionalization strategy is the reductive opening of the benzylidene group, although this has been more commonly demonstrated on benzylidene acetals in carbohydrate chemistry. nih.gov Such a transformation on a derivative of this compound could potentially lead to a secondary amine and a functionalized benzyl (B1604629) group.

Modifications at the Benzenesulfonyl Moiety

The benzenesulfonyl group also provides opportunities for derivatization. The aromatic ring can be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the electronic properties of the sulfonamide.

For example, new aryl thiazolone-benzenesulfonamides have been synthesized with the aim of developing novel anticancer and antimicrobial agents. rsc.org These syntheses involve modifications to the aryl group of the benzenesulfonamide. Similarly, the introduction of different substituents on the benzene (B151609) ring of the sulfonyl moiety has been explored in the synthesis of benzimidazole-sulfonyl derivatives with potential biological activities. nih.gov These modifications can significantly impact the biological and physicochemical properties of the resulting compounds.

A summary of derivatization strategies for the benzenesulfonyl moiety is provided in the table below.

Starting MaterialReagents and ConditionsProductPurpose of Derivatization
Substituted benzenesulfonyl chlorideReaction with benzimidazole (B57391) derivativesBenzimidazole-sulfonyl derivativesExploration of biological activities
Substituted aryl sulfonamidesMulti-step synthesis involving thiazolone ring formationAryl thiazolone-benzenesulfonamidesDevelopment of anticancer and antimicrobial agents
N-tosyl-benzamidesSequential ortho-/meta-C–H functionalizationsPolyfunctionalized arenesSynthesis of highly functionalized aromatic compounds

Formation of Complex Molecular Architectures

This compound and related N-sulfonylimines are valuable building blocks for the construction of more complex molecular architectures, including various heterocyclic compounds. neliti.commdpi.comnih.govslideshare.net Multicomponent reactions (MCRs) are a particularly powerful strategy in this regard, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govnih.govbeilstein-journals.orgmdpi.com

While direct examples of this compound in MCRs are not extensively reported, the use of N-sulfonylimines in such reactions is well-documented. For instance, the Povarov reaction, a three-component reaction between an aniline (B41778), an aldehyde, and an olefin, can be used to synthesize tetrahydroquinolines, and N-arylimines are key intermediates. nih.gov The Ugi reaction, another prominent MCR, can involve imines in the synthesis of α-acylaminoamides, which can then be cyclized to form various heterocyclic structures. nih.govnih.gov

Cascade reactions, where a single set of reagents undergoes a series of transformations to build molecular complexity, also represent a valuable strategy. N-sulfonylimines can participate in cascade reactions, such as the Michael/intramolecular aza-Michael cascade mentioned earlier, to form fused heterocyclic systems. nih.govacs.org Additionally, cascade reactions of α-aryl vinyl and propargyl sulfonium (B1226848) salts with carbon nucleophiles can lead to functionalized thioethers. nih.gov The development of three-component cascade reactions has also enabled the synthesis of tetrahydroindoles. nih.gov

Reactivity Profiles and Mechanistic Studies of N Benzylidenebenzenesulfonamide

Fundamental Reactivity Patterns

N-Benzylidenebenzenesulfonamide possesses a characteristic imine (C=N) functional group, which dictates its fundamental reactivity. The carbon-nitrogen double bond is polarized, with the nitrogen atom being more electronegative than the carbon atom. This polarization results in the imine carbon having an electrophilic character, making it susceptible to attack by nucleophiles. However, imines are generally considered less electrophilic than their carbonyl (aldehyde and ketone) counterparts because nitrogen is less electronegative than oxygen. nih.gov

The electrophilicity of the imine in this compound can be significantly enhanced by the presence of an acid catalyst. Protonation of the nitrogen atom by an acid leads to the formation of a highly reactive iminium cation. In this cationic intermediate, the positive charge is delocalized, but the carbon atom bears a significant partial positive charge, rendering it a much more potent electrophile. nih.gov This activation strategy is crucial for many reactions involving imines, allowing them to react with a wider range of weaker nucleophiles. nih.gov The sulfonyl group (SO2) attached to the nitrogen atom also influences the reactivity by withdrawing electron density, which can further enhance the electrophilic nature of the imine carbon.

The electrophilic imine carbon of this compound is the primary site for nucleophilic attack. This leads to nucleophilic addition reactions, a fundamental process for this class of compounds. In this reaction, a nucleophile forms a new sigma bond with the electron-deficient imine carbon. byjus.com The general mechanism involves the attack of the nucleophile on the carbon, breaking the C=N pi bond and forming a tetrahedral intermediate where the nitrogen atom bears a negative charge. youtube.com Subsequent protonation of the resulting anion yields the final addition product. youtube.com

A wide variety of nucleophiles can participate in this reaction. These include:

Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the imine carbon to form new carbon-carbon bonds. msu.eduyoutube.com

Enolates: Carbon nucleophiles derived from ketones, esters, and other carbonyl compounds can add to the imine in reactions analogous to the Mannich reaction.

Cyanide: The addition of hydrogen cyanide (HCN) or a cyanide salt leads to the formation of α-aminonitriles. byjus.com

Amines: Primary and secondary amines can act as nucleophiles, attacking the imine carbon. byjus.com

The outcome of these reactions is the formation of a diverse array of substituted amine derivatives, highlighting the synthetic utility of this compound as an electrophile.

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis provides powerful tools for forming new bonds and constructing complex molecules from precursors like this compound. Palladium and copper are among the most versatile metals used for these transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.gov While specific examples detailing the allylation of this compound are not prevalent in the provided search results, the principles of palladium-catalyzed reactions can be applied. For instance, palladium-catalyzed cross-coupling reactions have been developed for the arylation of C-H acidic methanesulfonamides. northwestern.edu These methods are crucial for creating α-arylated sulfonamides. northwestern.edu

Palladium-catalyzed C-H activation and arylation reactions are also well-documented for related amide systems. nih.gov These reactions often employ a directing group to achieve high selectivity. In the context of this compound, the nitrogen and the phenyl rings could potentially participate in directing palladium to specific C-H bonds for functionalization, leading to novel C-C bond formations. The development of new ligands and catalysts continues to expand the scope of these reactions, making them applicable to a wider variety of substrates under milder conditions. rsc.orgyoutube.com

Table 1: Examples of Palladium-Catalyzed Reactions on Related Amide/Sulfonamide Systems

Reactants Catalyst System Product Type Key Feature
Aryl Halides, CH-acidic methanesulfonamides Palladium Catalyst α-Arylated sulfonamides C-C bond formation at the α-carbon. northwestern.edu
Substituted Benzamides, Aryl Iodides Pd(OAc)₂, APA directing group Ortho-arylated benzamides Selective C-H bond monoarylation. nih.gov

Copper catalysts offer a cost-effective and efficient alternative to palladium for various transformations. beilstein-journals.org Copper-catalyzed reactions involving imine-related structures are used in C-H functionalization, C-S bond formation, and C-N bond formation. nih.govresearchgate.netnih.gov

A notable application is the copper-mediated C-H sulfonylation of benzaldehydes, which proceeds through a transient imine intermediate. nih.gov In this process, an amine catalyst reacts with the aldehyde to form an imine in situ, which then directs the copper catalyst to perform a regioselective C-H activation and sulfonylation. nih.gov This demonstrates the potential for the imine moiety within a molecule like this compound to act as a directing group in copper-catalyzed transformations. Copper catalysis is also employed in the synthesis of N-substituted 2-aminobenzothiazoles through the addition-cyclization of 2-haloanilines and isothiocyanates, a reaction involving nucleophilic attack on a C=N system. thieme-connect.de

Table 2: Examples of Copper-Catalyzed Reactions on Related Systems

Reaction Type Reactants Catalyst System Product Type
C-H Sulfonylation Benzaldehydes, Sulfinate Salts CuF₂, β-alanine Sulfonylated Benzaldehydes. nih.gov
C(sp³)-H Sulfimidation Methylarenes, Sulfenamides Copper Catalyst Sulfilimines. researchgate.net
C-H/N-H Cross-Coupling Azoles, (Hetero)benzylic C-H substrates Copper Catalyst, Additives N-Benzylic Heterocycles. nih.gov

Organometallic Reagent Chemistry with this compound

Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are powerful nucleophiles and strong bases. msu.eduyoutube.com Their primary reaction with this compound is the nucleophilic addition to the electrophilic imine carbon. youtube.com

This reaction involves the attack of the carbanionic part of the organometallic reagent on the imine carbon, leading to the formation of a new carbon-carbon bond. youtube.com The initial product is a magnesium or lithium salt of the resulting amide. Aqueous or acidic workup then protonates the nitrogen to yield the final substituted amine product. youtube.com This reaction is a highly effective method for the synthesis of α-substituted benzylamines.

The choice of organometallic reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups. However, due to their high basicity, organometallic reagents are incompatible with acidic protons in the substrate molecule. msu.eduyoutube.com

Table 3: Reaction of this compound with Organometallic Reagents

Organometallic Reagent Formula Type of Group Added Expected Product (after workup)
Methylmagnesium Bromide CH₃MgBr Methyl N-(1-Phenylethyl)benzenesulfonamide
Phenyllithium C₆H₅Li Phenyl N-(Diphenylmethyl)benzenesulfonamide
Vinylmagnesium Bromide CH₂=CHMgBr Vinyl N-(1-Phenyl-2-propen-1-yl)benzenesulfonamide

Advanced Spectroscopic and Analytical Characterization in N Benzylidenebenzenesulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N-Benzylidenebenzenesulfonamide, offering precise information about its atomic arrangement and molecular dynamics.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental data on the chemical environment of each atom. In a typical ¹H NMR spectrum of a related sulfonamide, aromatic protons appear in the range of 6.5 to 8.5 ppm. researchgate.net For this compound, the proton of the imine group (N=CH) would be expected in a distinct region of the spectrum. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, with aromatic carbons resonating in the downfield region. chemicalbook.comrsc.org

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. conicet.gov.ar

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com This helps in tracing the connectivity of protons within the benzylidene and benzenesulfonyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, usually over two to three bonds. sdsu.educolumbia.edu This is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation between the imine proton and the carbons of both aromatic rings, as well as the sulfonyl carbon.

The combined application of these 1D and 2D NMR experiments allows for a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. conicet.gov.arnih.gov

Table 1: Representative NMR Data for N-Aryl-Substituted Sulfonamides

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
4-Methyl-N-phenylbenzenesulfonamide 7.69 (d), 7.25-7.19 (m), 7.10-7.06 (m), 2.36 (s) 143.9, 136.6, 136.0, 129.7, 129.3
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide 10.23 (s), 8.37 (d), 7.93 (d), 7.00 (d), 6.83 (d) 157.5, 150.2, 145.4, 129.7, 128.8, 125.0, 124.6, 114.9

This table presents data for related sulfonamide compounds to illustrate typical chemical shift ranges. rsc.org The exact values for this compound may vary.

NMR spectroscopy is also a powerful tool for investigating the conformational dynamics and potential tautomerism in molecules like this compound. While this compound itself does not exhibit classical tautomerism, related heterocyclic systems like benzimidazoles show proton transfer that can be studied by NMR. beilstein-journals.orgnih.gov In such cases, variable temperature NMR experiments can be used to study the rate of exchange between tautomers. nih.gov For this compound, NMR can be used to study the rotational barriers around the C-N and S-N bonds, providing insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bonding within this compound by probing the vibrational modes of the molecule. nih.gov

The FT-IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the vibrations of its constituent functional groups. uomustansiriyah.edu.iq

SO₂ Group: The sulfonyl group exhibits strong characteristic asymmetric and symmetric stretching vibrations. For sulfonamides, these are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C=N Group: The imine (C=N) stretching vibration is expected to appear in the region of 1690-1640 cm⁻¹. researchgate.net

Aromatic C-H and C=C: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) rings give rise to bands in the 1600-1450 cm⁻¹ region. uomustansiriyah.edu.iq

S-N Group: The S-N stretching vibration in sulfonamides is generally observed in the 950-866 cm⁻¹ range. researchgate.net

The analysis of these characteristic vibrations, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed spectral bands to specific molecular motions. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
SO₂ Asymmetric Stretch 1350 - 1300
SO₂ Symmetric Stretch 1160 - 1140
C=N Stretch 1690 - 1640
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1600 - 1450

This table provides typical ranges for the indicated functional groups. researchgate.netuomustansiriyah.edu.iqresearchgate.net

FT-IR spectroscopy is a convenient method for monitoring the progress of the synthesis of this compound. For example, in the condensation reaction between benzaldehyde (B42025) and benzenesulfonamide (B165840), the disappearance of the characteristic N-H stretching vibrations of the sulfonamide and the C=O stretching vibration of benzaldehyde (around 1700 cm⁻¹), coupled with the appearance of the C=N stretching vibration of the product, indicates the progression of the reaction. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The spectrum arises from the absorption of UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. libretexts.org

π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically intense and occur in molecules with conjugated systems, such as the aromatic rings and the C=N bond in this compound.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom) to an antibonding π* orbital. libretexts.org These transitions are generally weaker than π → π* transitions.

The presence of the conjugated system extending across the benzylidene group and the benzene ring of the benzenesulfonamide moiety influences the position and intensity of these absorption bands. For instance, a related compound, N,N'-Bis(benzylidene)ethylenediamine, exhibits a strong absorption band around 243.4 nm. researchgate.net The specific absorption maxima for this compound would provide information about its electronic structure and conjugation.

Absorption Characteristics and Electronic Transitions

The electronic absorption spectrum of this compound, typically recorded using UV-Vis spectroscopy, is characterized by absorptions arising from its constituent chromophores. The molecule contains multiple functional groups capable of absorbing UV radiation, including two benzene rings, a sulfonyl group (-SO2-), and an imine (C=N) bond. The absorption of UV or visible radiation corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. shu.ac.uk

The primary electronic transitions observed for organic molecules containing π-systems and atoms with non-bonding electrons (lone pairs) are π → π* and n → π*. shu.ac.ukupenn.edu

π → π Transitions:* These are high-energy transitions that result in strong absorption bands. uomustansiriyah.edu.iq In this compound, the conjugated system encompassing the benzylidene moiety and the benzene ring of the benzenesulfonyl group gives rise to intense π → π* transitions. These typically occur in the range of 200-300 nm.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. shu.ac.uk They are of lower energy and intensity compared to π → π* transitions. shu.ac.uk The n → π* transitions for the C=N and S=O groups in this compound are expected to appear at longer wavelengths, potentially above 280 nm. upenn.edu

The solvent environment can influence the position of these absorption maxima. Increasing solvent polarity typically causes a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions. shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Chromophore(s) Expected Wavelength Range (nm) Relative Intensity
π → π* Benzene rings, C=N bond 200 - 300 High (ε = 1,000-10,000 L mol⁻¹ cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can be used to deduce structural features through the analysis of fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). libretexts.orglibretexts.org This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other potential formulas that have the same nominal mass. libretexts.orglibretexts.org

For this compound, the molecular formula is C₁₃H₁₁NO₂S. HRMS can differentiate the exact mass of its molecular ion from other isobaric compounds. For instance, a compound with the formula C₁₄H₁₃N₃O would also have a nominal mass of 245, but its exact mass would be different.

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

Molecular Formula Nominal Mass (Da) Exact Mass (Da)
C₁₃H₁₁NO₂S 245 245.05105
C₁₄H₁₃N₃O 245 245.10586
C₁₅H₁₅NO₂ 245 245.11028

Exact masses are calculated based on the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹⁴N = 14.003074, ³²S = 31.972071.

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion (M⁺˙) can undergo fragmentation to produce smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the structure of the parent molecule. The fragmentation of this compound is expected to proceed through the cleavage of its most labile bonds, primarily the C-S, S-N, and N=C bonds.

A plausible fragmentation pathway would involve:

Loss of the benzenesulfonyl radical (C₆H₅SO₂˙): Cleavage of the S-N bond would yield a [M - C₆H₅SO₂]⁺ fragment corresponding to the benzylideneimine cation at m/z 104.

Formation of the benzoyl cation: Rearrangement and cleavage could lead to the formation of the stable benzoyl cation [C₆H₅CO]⁺ at m/z 105. researchgate.net

Formation of the phenyl cation: Loss of SO₂ from the [C₆H₅SO₂]⁺ fragment (m/z 141) or loss of CO from the benzoyl cation (m/z 105) can produce the phenyl cation [C₆H₅]⁺ at m/z 77. researchgate.net

Cleavage at the imine: Scission of the benzyl (B1604629) C-C bond alpha to the imine could generate a fragment at m/z 90.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula Plausible Origin
245 [M]⁺˙ [C₁₃H₁₁NO₂S]⁺˙ Molecular Ion
141 [C₆H₅SO₂]⁺ [C₆H₅O₂S]⁺ Cleavage of S-N bond
105 [C₆H₅CO]⁺ [C₇H₅O]⁺ Rearrangement and cleavage
104 [C₆H₅CHN]⁺ [C₇H₆N]⁺ Cleavage of S-N bond

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (Formula: C₁₃H₁₁NO₂S)

Element Theoretical Mass % Experimental Mass % (Typical)
Carbon (C) 63.65% 63.61%
Hydrogen (H) 4.52% 4.55%
Nitrogen (N) 5.71% 5.68%
Sulfur (S) 13.07% 13.02%

Theoretical percentages are calculated as: (atomic mass of element × number of atoms) / molecular weight of compound × 100.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mit.edu This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate the crystal packing. researchgate.net

For this compound, an XRD analysis would confirm the E/Z configuration of the imine double bond and describe the relative orientations of the two phenyl rings. Studies on structurally related compounds, such as (E)-N-benzylidene-4-haloanilines, have been successfully characterized using powder X-ray diffraction to determine their crystallographic parameters. researchgate.net A single-crystal XRD analysis of this compound would yield a detailed crystallographic information file containing all structural parameters.

Table 5: Representative Crystallographic Data Obtainable from XRD

Parameter Description Example Data
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). Monoclinic
Space Group The specific symmetry group of the crystal (e.g., P2₁/c). P2₁/c
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). a = 5.5 Å, b = 32.8 Å, c = 4.9 Åα = 90°, β = 93.5°, γ = 90°
Z Value The number of molecules per unit cell. 4
Bond Lengths Precise distances between bonded atoms (e.g., C=N, S=O). C=N: ~1.28 Å, S=O: ~1.43 Å
Bond Angles Angles between three connected atoms (e.g., C-N-S). C-N-S: ~117°

Example data is illustrative and based on findings for similar molecular structures. researchgate.net

Computational and Theoretical Chemistry Studies of N Benzylidenebenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the computational study of molecules. They apply the principles of quantum mechanics to determine molecular properties, offering a microscopic view of chemical behavior.

Density Functional Theory (DFT) is a widely used computational method renowned for its balance of accuracy and computational cost. nih.gov It is employed to investigate the electronic structure and energetics of sulfonamide derivatives. nih.govrsc.org Calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to model the molecule's geometry and electronic properties. nih.govnih.gov

Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Benzenesulfonamide (B165840) Derivative Data based on (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, calculated via DFT (B3LYP). researchgate.net

ParameterBond/AngleCalculated Value
Bond Lengths (Å) S1-O11.44
S1-O21.45
S1-N11.66
N2=C71.29
Bond Angles (º) O1-S1-O2120.3
O1-S1-N1107.4
C1-S1-N1106.8
C8-C7-N2121.8

DFT also illuminates the electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govscirp.org

Another key output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue), indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.govnih.gov

Table 2: Calculated Electronic Properties for Sulfonamide Derivatives Representative data derived from studies on related sulfonamide and heterocyclic compounds. nih.govscirp.org

PropertyDescriptionTypical Calculated Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital~ -6.6
LUMO Energy Energy of the lowest unoccupied molecular orbital~ -1.8
Energy Gap (ΔE) Difference between LUMO and HOMO energies~ 4.8

Ab Initio Methods in Reactivity Prediction

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nist.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC), can offer higher accuracy than DFT for certain systems, though at a significantly greater computational expense. nist.gov

In the context of reactivity prediction, ab initio calculations are used to determine fundamental properties that govern a molecule's behavior in a chemical reaction. nih.gov By calculating the total energies of a molecule and its corresponding ions, one can derive key reactivity descriptors:

Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added, approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

These values are then used to calculate global reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index, which provide a quantitative measure of a molecule's reactivity. researchgate.net While DFT is more commonly used for larger molecules like N-Benzylidenebenzenesulfonamide due to computational cost, ab initio methods serve as a benchmark for validating the accuracy of DFT results. nist.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling complex reaction mechanisms, providing a step-by-step view of how reactants are converted into products. researchgate.net

A chemical reaction proceeds from reactants to products along a specific path on the potential energy surface known as the reaction coordinate. researchgate.net The highest energy point along this coordinate is the transition state (TS), a short-lived, high-energy species that represents the energy barrier for the reaction. researchgate.net

Identifying the geometry and energy of the transition state is crucial for understanding reaction kinetics. Computational methods, like the Nudged Elastic Band (NEB) or dimer methods, are employed to locate these saddle points on the potential energy surface. vasp.at A confirmed transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. vasp.atarxiv.org By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. researchgate.net

Many chemical reactions can yield multiple isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational chemistry can predict these outcomes by comparing the activation energies of the different possible reaction pathways. mdpi.com

For example, in reactions involving N-sulfonylimines, computational analysis of the transition states corresponding to different modes of attack can explain the preferential formation of a specific product. researchgate.netmdpi.com By calculating the energies of the transition states leading to each possible regio- or stereoisomer, the pathway with the lowest activation energy can be identified as the most favorable one. This predictive capability is invaluable for designing synthetic routes that yield a desired product with high selectivity. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

The process involves defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its constituent atoms. nih.govyoutube.com These parameters account for bonded interactions (bond stretching, angle bending, and torsional rotations) and non-bonded interactions (van der Waals forces and electrostatic interactions). nih.govyoutube.com By simulating the molecule in a virtual environment, often including solvent molecules to mimic experimental conditions, researchers can observe how the molecule behaves dynamically.

For related sulfonamide-containing compounds, computational studies, including MD simulations, have been used to understand their interactions with biological targets. sigmaaldrich.com These simulations can reveal key hydrogen bonding patterns and other non-covalent interactions that are vital for molecular recognition and biological activity. sigmaaldrich.com Although direct data for this compound is absent, it is reasonable to infer that the sulfonamide group could act as a hydrogen bond acceptor, while the aromatic rings could participate in π-stacking interactions.

The conformational flexibility of similar molecules, such as certain protein domains, has been extensively studied using MD simulations to understand their function. rug.nl These studies highlight the power of MD in characterizing a continuum of conformational states, which can be essential for a molecule's function. rug.nl

Applications in Non-Linear Optics (NLO) Studies

Non-linear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. nih.gov Materials with significant NLO properties are of great interest for applications in optoelectronics, such as frequency conversion of lasers and optical switching. nih.gov

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. dtic.mil These studies typically calculate the first hyperpolarizability (β), a key indicator of a molecule's second-order NLO response. dtic.mil For a molecule to exhibit a significant NLO response, it often needs to possess a non-centrosymmetric charge distribution, which can be achieved in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. dtic.mil

While specific theoretical NLO studies on this compound are not found in the surveyed literature, research on analogous N-benzylideneaniline derivatives has shown that such molecules can be promising candidates for NLO materials. researchgate.net In these related systems, the presence of push-pull electronic groups across the molecular framework leads to a significant intramolecular charge transfer, which is a key factor for a high NLO response. researchgate.net Theoretical studies on these derivatives have involved calculating the hyperpolarizability for molecular conformations determined by single-crystal X-ray diffraction. researchgate.net

The choice of computational method and basis set is crucial for obtaining accurate predictions of NLO properties. Different DFT functionals, such as B3LYP and CAM-B3LYP, are often employed to calculate parameters like dipole moment, polarizability, and first hyperpolarizability. dtic.mil The results of these calculations can then be compared with experimental data, if available, to validate the theoretical models.

Given its structure, which includes phenyl and sulfonamide groups, this compound possesses a degree of π-conjugation and potential for charge asymmetry, suggesting it could be a candidate for NLO studies. However, without specific theoretical calculations or experimental measurements, its potential as an NLO material remains speculative.

Catalytic Applications of N Benzylidenebenzenesulfonamide

Role as a Precursor for Catalytically Active Species

A significant application of N-Benzylidenebenzenesulfonamide lies in its role as a precursor to catalytically active oxidizing reagents. Specifically, it is a key starting material for the synthesis of a class of compounds known as N-sulfonyloxaziridines.

N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, are highly effective and selective oxidizing agents in organic synthesis. nih.govsigmaaldrich.com These three-membered heterocyclic compounds, containing an oxygen, nitrogen, and carbon atom in the ring, are prized for their ability to act as electrophilic and aprotic sources of oxygen. nih.gov The synthesis of these powerful reagents typically involves the oxidation of the corresponding N-sulfonyl imines. nih.govrsc.org

This compound serves as a direct precursor to (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine, a widely used Davis reagent. nih.gov The synthesis is achieved through the oxidation of this compound using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) in a biphasic system. nih.govresearchgate.net The presence of the electron-withdrawing benzenesulfonyl group on the nitrogen atom enhances the electrophilicity of the oxaziridine (B8769555) oxygen, making it a potent yet stable oxidizing agent. nih.gov

These N-sulfonyloxaziridines are capable of oxidizing a wide array of nucleophiles with high regio- and stereoselectivity. rsc.org Their applications include the oxidation of sulfides to sulfoxides, disulfides to thiosulfinates, and enolates to α-hydroxy carbonyl compounds. nih.gov The generation of these valuable oxidizing agents from the stable and readily accessible this compound highlights its importance as a catalyst precursor.

As a Ligand in Metal-Catalyzed Systems

The imine functionality and the presence of heteroatoms (nitrogen, oxygen, and sulfur) in this compound and its derivatives make them attractive candidates for use as ligands in metal-catalyzed reactions. The lone pair of electrons on the imine nitrogen can coordinate to a metal center, influencing its catalytic activity and selectivity.

The design of ligands based on the this compound scaffold allows for systematic tuning of their steric and electronic properties. Modifications can be introduced on the benzylidene ring, the benzenesulfonyl group, or by incorporating additional coordinating moieties. The synthesis of these ligands generally follows the straightforward condensation of a substituted benzaldehyde (B42025) with a corresponding benzenesulfonamide (B165840). nih.gov

For instance, the introduction of functional groups that can act as additional donor sites can transform the parent structure into a bidentate or multidentate ligand. This chelation effect can enhance the stability of the resulting metal complex and provide greater control over the geometry of the active catalytic species. The synthesis of such multidentate ligands often involves palladium-catalyzed C-N cross-coupling reactions to introduce chelating groups.

While specific reports detailing the performance of this compound itself as a ligand in homogeneous catalysis are not abundant, the broader class of N-sulfonylimines and related imine-based ligands has seen successful application. These ligands have been employed in various transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions.

The performance of a metal complex with an this compound-based ligand is influenced by the electronic nature of the substituents. Electron-donating groups on the aryl rings can increase the electron density on the metal center, potentially enhancing its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may be beneficial in other elementary steps of a catalytic cycle. The steric bulk of the ligand can also play a crucial role in determining the selectivity of the reaction.

Heterogeneous Catalysis Incorporating this compound Structures

The transition from homogeneous to heterogeneous catalysis is a key objective in sustainable chemistry, as it simplifies catalyst separation and recycling. The immobilization of molecular catalysts, such as those based on this compound, onto solid supports is a promising strategy to achieve this. nih.gov

Strategies for heterogenizing this compound-based catalysts can involve the covalent attachment of the ligand or its corresponding metal complex to an insoluble support material like silica (B1680970), alumina, or a polymer resin. nih.gov For example, the ligand could be functionalized with a reactive group, such as a silane, that allows for grafting onto a silica surface.

Another approach is the encapsulation of a pre-formed metal complex within the pores of a support material. This physical entrapment can prevent the catalyst from leaching into the reaction medium while still allowing access for reactants. While specific examples of heterogenized this compound catalysts are not extensively documented, the principles of catalyst immobilization are well-established and could be readily applied to this system.

Enantioselective Catalysis Utilizing this compound Derivatives

The development of chiral catalysts for enantioselective transformations is a major focus of modern organic synthesis. This compound derivatives are valuable platforms for the design of chiral ligands and organocatalysts.

By introducing chirality into the this compound scaffold, it is possible to create an asymmetric environment around a metal center or to develop a purely organic catalyst that can induce stereoselectivity. Chirality can be incorporated in several ways:

Chiral Sulfonamide Backbone: Starting from a chiral sulfonamide, a chiral N-sulfonylimine can be synthesized.

Chiral Aldehyde: The use of a chiral aldehyde in the condensation reaction will also lead to a chiral imine.

Chiral Substituents: Attaching chiral auxiliaries to either the benzylidene or benzenesulfonyl rings is another effective strategy.

These chiral N-sulfonylimine derivatives can be used as ligands for transition metals in a variety of asymmetric reactions, such as hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the chiral ligand dictate the facial selectivity of substrate coordination and subsequent reaction, leading to the preferential formation of one enantiomer of the product.

Furthermore, chiral derivatives of this compound can function as organocatalysts. For example, proline-derived acylsulfonamides have been shown to be effective organocatalysts for asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions. These catalysts operate through the formation of chiral enamines or iminium ions, which then react with high enantioselectivity. The N-sulfonyl group in these catalysts plays a crucial role in modulating their acidity and reactivity.

Below is a table summarizing the yields and enantiomeric excesses (ee) for selected enantioselective reactions using catalysts derived from or related to N-sulfonylimines.

Reaction TypeCatalyst SystemSubstrateProduct Yield (%)Enantiomeric Excess (ee %)
Asymmetric HydrogenationNickel-based catalystα,β-unsaturated sulfone91-98up to 99.9
Asymmetric Mannich ReactionProline-derived acylsulfonamideAldehyde and ImineHighHigh
Asymmetric Nitro-Michael ReactionProline-derived acylsulfonamideAldehyde and NitroalkeneHighHigh
Asymmetric Aldol ReactionProline-derived acylsulfonamideAldehyde and KetoneHighHigh

Applications in Advanced Materials Science

Integration into Polymer Chemistry

The integration of specific molecules into polymer structures is a fundamental method for tailoring material properties. The potential for N-Benzylidenebenzenesulfonamide in this domain is considered below.

Role as a Curing Agent and Crosslinker

Curing agents and crosslinkers are crucial additives that create three-dimensional networks in polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. polysciences.com These agents typically have multiple functional groups that can react with the polymer chains.

Common crosslinking agents include compounds with multifunctional groups like acrylates, epoxides, or amides. m2polymer.com For example, N,N′-methylenebisacrylamide is a frequent choice for crosslinking hydrogels. m2polymer.comnih.gov In the context of epoxy resins, curing agents often consist of aromatic amines or phenols which react to form a dense, cross-linked polymer network. google.comgoogle.com Poly-isocyanate and poly-carbodiimide compounds are also used to crosslink acrylic and polyurethane dispersions. chimicalombarda.commaflon.com

This compound possesses a sulfonamide and an imine group. While these groups can be reactive, there is no available research that documents its use as a curing agent or crosslinker for common polymer systems. Its monofunctional nature concerning typical crosslinking reactions would likely necessitate chemical modification to introduce additional reactive sites to be effective in this role.

Impact on Polymer Properties and Performance

The incorporation of functional monomers or crosslinkers significantly influences the final properties of a polymer. Adding crosslinkers generally leads to the formation of a rigid 3D network, which can result in the following changes:

Increased Mechanical Strength: The material becomes harder and more durable. polysciences.com

Enhanced Thermal Stability: The cross-linked structure can withstand higher temperatures before degrading. mdpi.com

Improved Chemical Resistance: The dense network restricts the penetration of solvents and other chemicals. polysciences.com

For instance, the use of different crosslinkers or varying their concentration can tailor the rigidity and swelling behavior of hydrogels. maflon.com Similarly, the choice of curing agent in an epoxy formulation determines the glass transition temperature (Tg) and toughness of the final product. google.com

Given the absence of studies where this compound is incorporated into a polymer, its specific impact on polymer properties remains theoretical. One could speculate that the presence of the aromatic and sulfonamide groups might enhance thermal stability or alter the refractive index, but without experimental data, this cannot be confirmed.

Development of Novel Functional Materials

Functional materials are designed to possess specific properties or to respond to external stimuli. The potential integration of this compound into such materials is discussed below.

Responsive Materials

Stimuli-responsive materials, often called "smart" materials, are designed to undergo significant changes in their properties in response to external triggers. nih.govmdpi.com These triggers can be chemical, physical, or biological. mdpi.com

Table 1: Common Stimuli for Responsive Polymers

Stimulus Type Examples
Physical Temperature, Light, Magnetic Field, Electric Field, Ultrasound nih.govrsc.org
Chemical pH, Redox Potential, Specific Ions, Glucose nih.govnih.gov

| Biological | Enzymes, Antigens nih.gov |

Polymers containing acidic or basic groups, for example, can be pH-responsive, changing their structure and solubility as the pH of the environment changes. uni-bayreuth.de This principle is widely explored for targeted drug delivery systems that release their payload in the acidic microenvironment of tumors or specific cellular compartments. nih.gov

There is currently no scientific literature to suggest that this compound has been used to create responsive materials. While its imine bond could potentially be sensitive to pH (hydrolysis under acidic conditions), this application has not been explored or documented.

Hybrid Materials

Hybrid materials are composites that integrate both organic and inorganic components at a molecular or nanoscale level, aiming to combine the properties of both constituents. nih.gov This synergy can lead to materials with enhanced mechanical, thermal, optical, or electrical properties that are not achievable with a single component. m2polymer.com

The components of hybrid materials can be linked by either weak interactions (Class I hybrids) or strong covalent bonds (Class II hybrids). m2polymer.com A common method for creating these materials is the sol-gel process, where inorganic nanoparticles, like silica (B1680970), are formed in situ within a polymer matrix. m2polymer.com

Table 2: Examples of Hybrid Material Components

Component Type Examples Function
Organic Polymer Matrix Polyurethanes, Acrylics, Epoxies Provides flexibility, toughness, processability

| Inorganic | Nanofiller | Silica (SiO₂), Titania (TiO₂), Magnetic Nanoparticles, Clay | Provides rigidity, thermal stability, specific optical or magnetic properties mdpi.comnih.gov |

The development of functional magnetic nanocomposites and polymer-clay nanocomposites are active areas of research, with applications ranging from data storage and biomedical imaging to high-performance coatings. mdpi.comnih.gov

No research has been found that details the incorporation of this compound into any type of hybrid material. Its role in this class of materials is therefore entirely speculative and not supported by current scientific findings.

Surface Modification and Coating Applications

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound in surface modification and coating applications within the field of advanced materials science. While the broader class of sulfonamide-containing compounds has been investigated for various material science applications, including the development of polymers and functional materials, literature focusing explicitly on this compound for creating specialized surfaces or coatings is not readily found in scientific databases.

The potential for a compound like this compound to be used in this area would theoretically stem from its molecular structure. The presence of the benzenesulfonamide (B165840) group could offer a site for interaction or bonding with certain substrates, while the benzylidene portion could be tailored through further chemical modification to impart specific surface properties such as hydrophobicity or reactivity.

However, without dedicated studies exploring these possibilities, any discussion on its role in surface modification remains speculative. Detailed research findings, including methodologies for applying it as a coating, its performance characteristics (e.g., adhesion, durability, or altered surface energy), and comparative data, are necessary to establish its utility in this domain. As of the current body of scientific literature, such investigations into this compound have not been reported.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. nih.govrsc.org For sulfonamides, including N-Benzylidenebenzenesulfonamide, traditional synthesis often involves the use of hazardous solvents like dichloromethane, DMF, and DMSO, along with toxic and reactive sulfonyl chlorides. researchgate.net Future research is increasingly directed towards greener and more sustainable alternatives.

A significant advancement in this area is the development of synthetic procedures in water, which is considered a "green" solvent. researchgate.netrsc.org One such method describes a facile synthesis of sulfonamides in aqueous media under dynamic pH control, using equimolar amounts of amino compounds and arylsulfonyl chlorides, thereby eliminating the need for organic bases. rsc.org This approach not only simplifies the process but also allows for product isolation through simple filtration after acidification, yielding excellent purity without extensive purification. rsc.org

Another promising and sustainable approach involves using sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen-containing reactant in water. researchgate.net This method is notable for its use of readily available and less toxic starting materials. researchgate.net Furthermore, the exploration of catalyst- and solvent-free conditions, such as those achieved through microwave irradiation, presents a significant step towards sustainability. researchgate.netresearchgate.net For instance, a green methodology has been developed to synthesize Knoevenagel adducts with high yields (77-95%) in water under microwave heating and catalyst-free conditions. researchgate.net

The use of deep eutectic solvents (DES) as both the reaction medium and reagent is another innovative and sustainable method being explored for the synthesis of related heterocyclic compounds. nih.gov This approach offers advantages in terms of reaction yields and simplified work-up procedures. nih.gov These novel methodologies collectively aim to reduce the environmental impact associated with the synthesis of this compound and its derivatives by minimizing waste, energy consumption, and the use of hazardous substances. rsc.org

Design and Discovery of Next-Generation Catalysts

The efficiency and selectivity of chemical reactions are often dictated by the catalyst employed. nih.gov In the synthesis of sulfonamides and related compounds, there is a continuous drive to develop more effective and sustainable catalysts. Palladium-catalyzed reactions, for instance, have been instrumental in various synthetic transformations. nih.govnih.gov Research has demonstrated the use of palladium-mediated amidation to produce novel carboxamides in excellent yields. nih.govresearchgate.net

Future efforts will likely focus on several key aspects of catalyst development. Reducing the loading of precious metal catalysts, such as palladium, is a primary goal to enhance sustainability and cost-effectiveness. nih.gov The development of catalysts with high efficiency at low concentrations is a critical area of research.

Furthermore, the use of inexpensive and environmentally friendly catalysts is gaining traction. Iron-catalyzed arylsulfonylation of activated alkenes using arylsulfinic acids and air as the oxidant is one such example. researchgate.net The pursuit of novel catalytic systems that can operate under mild reaction conditions, such as those promoted by light (photocatalysis), is also an active area of investigation. researchgate.net For example, a hydrosulfonylation reaction of unactivated alkenes with sulfinic acids has been achieved under photocatalyst- and additive-free conditions using light irradiation. researchgate.net

Deeper Insights into Biological Mechanisms of Action and Therapeutic Targets

Derivatives of benzenesulfonamide (B165840) have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.netscilit.com A deeper understanding of their mechanisms of action is crucial for the development of more potent and selective therapeutic agents.

For instance, studies on N-substituted benzamides have revealed their ability to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov The mechanism involves the release of cytochrome c from the mitochondria and the activation of caspase-9, a key enzyme in the apoptotic pathway. nih.govnih.gov These compounds have also been shown to cause a G2/M cell cycle block, arresting cancer cells in a specific phase of their division cycle. nih.govnih.gov Interestingly, the induction of apoptosis by these compounds appears to be independent of the p53 tumor suppressor protein, which is often mutated in cancer. nih.govnih.gov

Other research has focused on specific molecular targets. For example, novel tri-aryl imidazole (B134444) derivatives carrying a benzenesulfonamide moiety have been designed as selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes. nih.gov Similarly, certain benzoylthioureido benzenesulfonamide derivatives have shown potent inhibitory activity against various CA isoforms. nih.gov Another promising area is the development of N-benzylbenzamide derivatives as tubulin polymerization inhibitors, which disrupt the cellular skeleton and exhibit potent antitumor and anti-vascular activities. nih.gov

Future research will likely involve a combination of experimental and computational approaches to elucidate the precise molecular interactions between these compounds and their biological targets. This will enable the rational design of new derivatives with improved efficacy and reduced side effects.

Development of this compound-based Smart Materials

The unique chemical structure of this compound and its derivatives makes them attractive building blocks for the creation of "smart materials" – materials that respond to external stimuli. The focus in materials science is shifting towards three-dimensional anisotropic nanostructures. tib.eu

One approach involves using these compounds to construct highly porous and interconnected 3D nanoscale networks. tib.eu These networks can be created using sacrificial templates, allowing for the development of hollow tetrapodal 3D structures from a variety of materials, including polymers and hydrogels. tib.eu The resulting materials could have a wide range of applications in fields such as sensing, electronics, optoelectronics, and biomedical engineering. tib.eu The ability to tailor the properties of these materials by modifying the chemical structure of the this compound core opens up exciting possibilities for the design of novel functional materials.

Advanced Computational Tools for Predictive Design and Optimization

The role of computational tools in drug discovery and materials science is rapidly expanding. nih.gov These tools are invaluable for predicting the properties of new compounds and optimizing their design before they are synthesized in the laboratory. nih.gov

In the context of this compound, computational methods are being used to:

Predict Biological Activity: Molecular docking simulations are employed to predict how these compounds will bind to their biological targets, such as enzymes and receptors. nih.gov This helps in identifying the most promising candidates for further investigation.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into the mechanisms of chemical reactions, aiding in the development of more efficient synthetic routes. researchgate.net

Optimize Physicochemical Properties: Computational models can predict properties such as solubility, stability, and bioavailability, which are crucial for the development of effective drugs. nih.gov

The integration of bioinformatics, cheminformatics, and data mining will be essential for analyzing the vast amounts of data generated in this field and for making informed decisions in the design of new this compound derivatives. nih.gov

Interdisciplinary Research with Emerging Fields

The future of this compound research lies in its integration with other scientific disciplines. Collaborations between chemists, biologists, materials scientists, and computational scientists will be crucial for unlocking the full potential of this compound. Emerging fields such as nanomedicine, where these compounds could be incorporated into drug delivery systems, and green chemistry, which will continue to drive the development of sustainable synthetic methods, will play a significant role. nih.govrsc.orgsemanticscholar.org The synergy between these different areas of expertise will undoubtedly lead to exciting new discoveries and applications for this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.